molecular formula C15H12N4O3S B11010505 2-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11010505
M. Wt: 328.3 g/mol
InChI Key: DHYVHBKRSWUUTI-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:

      2-Cyclopropyl: Indicates a cyclopropyl group attached to the molecule.

      N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]: Describes a thiadiazole ring with a methyl group and a double bond.

      1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Refers to an isoindole core with carbonyl groups and an amide.

  • This compound likely has interesting pharmacological properties due to its complex structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer some potential approaches:

        Cyclopropyl ring formation: Start with a cyclopropyl-containing precursor and introduce the other functional groups.

        Thiadiazole synthesis: Construct the thiadiazole ring using appropriate reagents.

        Isoindole formation: Assemble the isoindole core.

    • Industrial production methods would require optimization and scale-up, which would involve more detailed research.
  • Chemical Reactions Analysis

      Reactivity: This compound likely undergoes various reactions

      Common Reagents and Conditions: These would depend on the specific reactions, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

      Major Products: These would vary based on reaction conditions and regioselectivity.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).

      Chemistry: Explore its reactivity and use it as a building block for other compounds.

      Biology: Study its effects on cellular processes or receptors.

      Industry: Assess its applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action is scarce. we can hypothesize:

        Targets: It likely interacts with specific proteins or enzymes.

        Pathways: Investigate signaling pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., the cyclopropyl ring and thiadiazole moiety).

      Similar Compounds: While I don’t have a list of similar compounds, you can explore related structures in the literature.

    Remember that this compound’s complexity makes it intriguing for further research.

    Properties

    Molecular Formula

    C15H12N4O3S

    Molecular Weight

    328.3 g/mol

    IUPAC Name

    2-cyclopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

    InChI

    InChI=1S/C15H12N4O3S/c1-7-17-18-15(23-7)16-12(20)8-2-5-10-11(6-8)14(22)19(13(10)21)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,16,18,20)

    InChI Key

    DHYVHBKRSWUUTI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

    Origin of Product

    United States

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